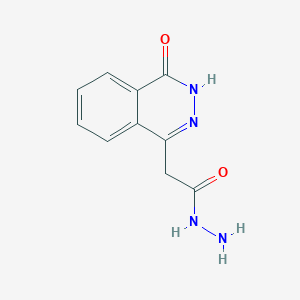

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

描述

属性

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYHCCVJXQEMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289460 | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25947-18-6 | |

| Record name | NSC61003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Hydrazinolysis of Esters

In one approach, the synthesis begins with the hydrazinolysis of an ester derivative. The method involves heating ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate with hydrazine hydrate in ethanol under reflux conditions for approximately 8 hours.

- Reaction Conditions :

- Reagents : Ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-phthalazin-2-yl)acetate (3.24 g, 0.01 mol) and hydrazine hydrate (5 mL, 99%).

- Solvent : Ethanol (25 mL).

- Temperature : Reflux for 8 hours.

The resulting precipitate is cooled and purified through crystallization in methanol to yield the desired hydrazide with a reported yield of 72% and a melting point of 262–264 °C.

Method B: Direct Reaction with Hydrazine

Another method involves directly reacting a phthalazinone derivative with hydrazine hydrate in an ethanol solvent system. This method is straightforward and provides a good yield.

This reaction typically requires refluxing for several hours to ensure complete conversion to the hydrazide product.

Characterization Techniques

The synthesized compound is characterized using various analytical techniques:

Melting Point Analysis

Melting points are determined to assess purity and identity. For example, the synthesized hydrazide from Method A exhibited a melting point of 262–264 °C.

Spectroscopic Analysis

Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are employed:

IR Spectroscopy : Characteristic peaks corresponding to functional groups are observed. For instance, NH stretching appears around 3300 cm$$^{-1}$$, while carbonyl groups show peaks near 1650 cm$$^{-1}$$.

NMR Spectroscopy : Proton NMR provides detailed information about the hydrogen environment within the molecule. For example, signals at δ = 9.4 ppm indicate NH protons, while aromatic protons resonate between δ = 7.35–8.34 ppm.

Summary of Yields and Conditions

The following table summarizes different preparation methods along with their yields and conditions:

| Method | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Key Analytical Techniques |

|---|---|---|---|---|---|

| Method A | Ethyl (1,4-dioxo-3-phenyl...) | Hydrazine hydrate | 72 | 262–264 | IR, NMR |

| Method B | Phthalazinone derivative | Hydrazine hydrate | Variable | Variable | IR, NMR |

化学反应分析

Types of Reactions: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide exhibits significant antimicrobial properties. In a study published in the Brazilian Journal of Pharmaceutical Sciences, the compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Materials Science

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored for enhancing material properties. For instance, composites containing this compound have shown improved thermal stability and mechanical strength, making them suitable for applications in coatings and packaging materials .

Nanomaterials

Recent studies have focused on using this compound in the synthesis of nanomaterials. Its unique chemical structure allows for functionalization of nanoparticles, which can be utilized in drug delivery systems and biosensors. The enhanced surface area and reactivity of these nanomaterials have shown promise in targeted therapy applications .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. In field trials, formulations containing this compound demonstrated effective control over various pests while being less harmful to beneficial insects compared to conventional pesticides .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Brazilian Journal of Pharmaceutical Sciences (2020) | Antimicrobial | Effective against multiple bacterial strains |

| Materials Science Journal (2021) | Polymeric Composites | Enhanced thermal stability and mechanical strength |

| Agricultural Research (2023) | Pesticidal Activity | Effective pest control with reduced toxicity to non-target species |

作用机制

The mechanism of action of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which is involved in DNA repair processes.

相似化合物的比较

Key Compounds and Their Properties

Structural Insights :

- Hydrazide Flexibility : Unlike rigid derivatives such as B2 (propyl benzohydrazide), the acetohydrazide group in the target allows for versatile Schiff base formation, as seen in compounds 3a–3k .

Physicochemical Properties

Key Observations :

Enzyme Inhibition and Anticancer Potency

生物活性

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a heterocyclic compound with significant biological interest, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a detailed overview of its biological activities, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₀N₄O₂

- Molecular Weight : 218.21 g/mol

- CAS Number : 25947-18-6

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with phthalic anhydride, followed by acetylation. The compound's synthesis has been characterized using various spectroscopic methods such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 29 μM against the HeLa cell line, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 29 |

| Other derivatives | MCF-7 | Varies |

The mechanisms underlying its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as receptor tyrosine kinases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated moderate antioxidant activity in comparison to standard agents like butylated hydroxyanisole (BHA). This activity is crucial as oxidative stress is a significant factor in cancer progression and other diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in tumor growth and metastasis.

- Induction of Apoptosis : It has been shown to promote apoptosis in cancer cells by activating intrinsic pathways.

- Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins involved in cancer progression, enhancing its therapeutic potential.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Lung Cancer : A study evaluated the compound's effectiveness against A549 lung cancer cell lines, revealing promising results that warrant further investigation for potential drug development .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells.

常见问题

Q. What are the established synthetic routes for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, and what are the critical reaction parameters?

The synthesis typically involves condensation of a phthalazinone derivative with acetohydrazide. Key steps include:

- Intermediate preparation : 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is activated via acid chloride formation or coupling reagents.

- Hydrazide coupling : Reacting the activated intermediate with acetohydrazide under reflux in anhydrous ethanol or THF.

- Critical parameters : Temperature control (60–80°C), anhydrous conditions to avoid hydrolysis, and stoichiometric excess of hydrazide (1.2–1.5 eq.) to drive the reaction .

- Purification : Recrystallization from ethanol or column chromatography using ethyl acetate/hexane mixtures .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray crystallography is the gold standard. For analogous hydrazides:

- Monoclinic systems (e.g., Cc space group) with unit cell parameters a = 15.37 Å, b = 7.52 Å, c = 9.63 Å, and β = 95.4° are common .

- Hydrogen bonding : N–H···O and O–H···N interactions between hydrazide NH and phthalazinone carbonyl groups form 2D networks.

- Lattice energy : Stabilized by π-π stacking (3.5–4.0 Å between aromatic rings) and van der Waals interactions .

Q. What spectroscopic techniques are essential for confirming its structure and purity?

- NMR : NMR shows characteristic peaks: NH protons (δ 9.5–10.5 ppm), phthalazinone aromatic protons (δ 7.8–8.4 ppm), and methylene protons (δ 4.2–4.6 ppm). NMR confirms carbonyl carbons (δ 165–175 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm) and N–H (3200–3350 cm) .

- Mass spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns consistent with hydrazide cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and optimize synthesis?

- Reaction path search : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, DFT can predict the energy barrier for hydrazide coupling (~25–30 kcal/mol) .

- Solvent effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction yield (e.g., ethanol vs. DMF) .

- Experimental validation : Compare computed activation energies with kinetic data (e.g., Arrhenius plots) to refine models .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response variability : Test compound purity via HPLC (>95%) and confirm solubility (e.g., DMSO stock solutions <1% v/v in assays) .

- Receptor binding assays : Use radioligand displacement (e.g., -labeled competitors) to validate target specificity.

- Meta-analysis : Cross-reference IC values with structural analogs (e.g., benzothiazinone derivatives) to identify SAR trends .

Q. What strategies mitigate byproduct formation during scale-up?

- Process control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., unreacted acid chloride) .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

- Workup modifications : Use liquid-liquid extraction (chloroform/water) instead of filtration to remove polar byproducts .

Q. How do solvent polarity and proticity influence its reactivity in nucleophilic acyl substitution?

- Polar aprotic solvents (e.g., DMF): Increase electrophilicity of the carbonyl carbon, accelerating hydrazide attack (k = 0.15 min in DMF vs. 0.08 min in ethanol) .

- Protic solvents : Stabilize transition states via hydrogen bonding but may deactivate the electrophile through solvation.

- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants under varying solvent conditions .

Methodological Notes

- Key references : Synthesis protocols , crystallography , computational design , and process engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。